molecular formula C6H4F3NO B050829 2-Hydroxy-3-Trifluoromethylpyridine CAS No. 22245-83-6

2-Hydroxy-3-Trifluoromethylpyridine

Cat. No. B050829
CAS RN: 22245-83-6
M. Wt: 163.1 g/mol
InChI Key: JHDCDEHVUADNKQ-UHFFFAOYSA-N
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Patent
US09388159B2

Procedure details

A mixture of 3-(trifluoromethyl)pyridin-2(1H)-one 2 (2.00 g, 12.26 mmol) and sulfuric acid (H2SO4, 3.5 ml, 30%) was heated to 90° C. and nitric acid (HNO3, 2.5 ml, 65%) was added. The mixture was stirred at 90° C. for 8 hours and additional nitric acid (1 ml, 65%) was added. The mixture was stirred for an additional 6 hours at 90° C. and was then poured into a beaker containing ice (30 ml). The mixture was diluted with water (30 ml) and 6N aqueous NaOH was added until a pH of about 4 to about 5. The mixture was extracted with ethyl acetate (3×40 ml), the combined organic phases dried over Na2SO4 and all solvents were removed under reduced pressure. The residue was dissolved in ethyl acetate and the product precipitated by the addition of hexane. After filtration, 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one 3 was obtained as a yellow powder (1.58 g, 7.59 mmol, 62%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
62%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[C:4](=[O:9])[NH:5][CH:6]=[CH:7][CH:8]=1.S(=O)(=O)(O)O.[N+:17]([O-])([OH:19])=[O:18]>O.[OH-].[Na+]>[N+:17]([C:7]1[CH:8]=[C:3]([C:2]([F:1])([F:10])[F:11])[C:4](=[O:9])[NH:5][CH:6]=1)([O-:19])=[O:18] |f:4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C=1C(NC=CC1)=O)(F)F
Name
Quantity
3.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
ice
Quantity
30 mL
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional 6 hours at 90° C.
Duration
6 h
ADDITION
Type
ADDITION
Details
was then poured into a beaker
ADDITION
Type
ADDITION
Details
was added until a pH of about 4 to about 5
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
all solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
the product precipitated by the addition of hexane
FILTRATION
Type
FILTRATION
Details
After filtration

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(NC1)=O)C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.59 mmol
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.